N-cyclopentyl-4-methylbenzamide
Description
N-cyclopentyl-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzene ring linked to an amide group, where the nitrogen atom is further substituted with a cyclopentyl moiety. The compound’s structure combines aromaticity with the steric and electronic effects of the cyclopentyl group, making it a subject of interest in medicinal chemistry and materials science. The methyl group at the para position on the benzamide ring enhances lipophilicity, while the cyclopentyl group may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-cyclopentyl-4-methylbenzamide |
InChI |
InChI=1S/C13H17NO/c1-10-6-8-11(9-7-10)13(15)14-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,14,15) |
InChI Key |
PULPYXXKSPRWDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-cyclopentyl-4-methylbenzamide can be contextualized by comparing it to related benzamide derivatives. Key compounds and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Comparisons
Electronic Effects: The 4-methyl group in this compound provides electron-donating effects, stabilizing the aromatic ring. In contrast, 4-bromo () and 4-chloro () substituents are electron-withdrawing, which may alter reactivity and spectroscopic profiles.
Sulfonamido and methanesulfonyl groups () significantly enhance polarity, making these compounds more water-soluble compared to this compound .
Conformational and Structural Features :
- The cyclopentyl group in this compound introduces steric bulk, which may restrict rotational freedom around the amide bond. This contrasts with smaller N-substituents like acetylphenyl () or nitrophenyl (), which allow greater conformational flexibility.
- Crystallographic data for 4-bromo-N-(2-nitrophenyl)benzamide () reveals two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., halogen bonding) absent in the methyl-substituted analogue .
Spectroscopic and Functional Properties: Fluorescence studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () demonstrate that electron-withdrawing groups (e.g., chloro) quench fluorescence, whereas methoxy groups enhance emission intensity through resonance effects . Sulfonamido-containing analogues () are often explored for biological activity due to their ability to participate in hydrogen-bonding networks, a feature less pronounced in this compound .
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